Dichloroacetic acid, 2-naphthyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloroacetic acid, 2-naphthyl ester is an organic compound with the molecular formula C₁₂H₈Cl₂O₂ and a molecular weight of 255.097 g/mol . This compound is an ester derivative of dichloroacetic acid and 2-naphthol, combining the properties of both parent compounds. It is used in various chemical and industrial applications due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichloroacetic acid, 2-naphthyl ester can be synthesized through the esterification reaction between dichloroacetic acid and 2-naphthol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Dichloroacetic acid, 2-naphthyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield dichloroacetic acid and 2-naphthol.
Substitution: The chlorine atoms in the dichloroacetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Dichloroacetic acid and 2-naphthol.
Substitution: Various substituted dichloroacetic acid derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the ester.
Wissenschaftliche Forschungsanwendungen
Dichloroacetic acid, 2-naphthyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of dichloroacetic acid, 2-naphthyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as pyruvate dehydrogenase kinase, leading to alterations in cellular metabolism and energy production. This inhibition can result in various biological effects, including the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroacetic acid: An analogue of acetic acid with two chlorine atoms replacing hydrogen atoms in the methyl group.
2-Naphthol: A naphthalene derivative with a hydroxyl group at the 2-position.
Trichloroacetic acid: A related chloroacetic acid with three chlorine atoms.
Uniqueness
Dichloroacetic acid, 2-naphthyl ester is unique due to its combined structural features of dichloroacetic acid and 2-naphthol, which confer distinct chemical reactivity and potential biological activities. Its ester linkage and the presence of chlorine atoms make it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
34915-55-4 |
---|---|
Molekularformel |
C12H8Cl2O2 |
Molekulargewicht |
255.09 g/mol |
IUPAC-Name |
naphthalen-2-yl 2,2-dichloroacetate |
InChI |
InChI=1S/C12H8Cl2O2/c13-11(14)12(15)16-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H |
InChI-Schlüssel |
BINBEEOLDVVDPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.